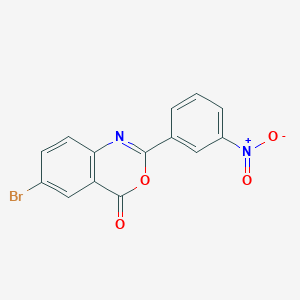![molecular formula C17H30N4O3S B5542734 N-{(3S*,4R*)-4-isopropyl-1-[3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoyl]-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5542734.png)
N-{(3S*,4R*)-4-isopropyl-1-[3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoyl]-3-pyrrolidinyl}methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
"N-{(3S*,4R*)-4-isopropyl-1-[3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoyl]-3-pyrrolidinyl}methanesulfonamide" is a complex organic compound with potential pharmacological applications. Its structure indicates a multifaceted synthesis route and a rich potential for chemical reactivity and interactions due to the presence of multiple functional groups.
Synthesis Analysis
The synthesis of complex molecules like this typically involves multiple steps, starting from simpler precursors. One approach could involve the synthesis of methanesulfonamide pyrimidine and N-methanesulfonyl pyrrole-substituted compounds, similar to those described by Watanabe et al. (1997), which exhibit significant biological activity and serve as inhibitors for the enzyme HMG-CoA reductase (Watanabe et al., 1997).
Molecular Structure Analysis
The molecular structure is characterized by the presence of a pyrrolidine ring, a methanesulfonamide group, and a pyrazole ring with trimethyl substitutions. These features suggest a molecule with a rigid framework and specific sites for interaction with biological targets. Studies like those by Jacobs et al. (2013) on sulfonamide derivatives provide insights into the molecular and supramolecular structures of similar compounds (Jacobs et al., 2013).
Chemical Reactions and Properties
The chemical reactivity of this compound would be influenced by its functional groups. For instance, the methanesulfonamide group could undergo various reactions, including sulfonation and amination, contributing to the molecule's biological activity. The synthesis and reactivity of similar sulfonamide compounds, as researched by Finkelstein and Strock (1997), may provide relevant insights into the chemical behavior of our compound of interest (Finkelstein & Strock, 1997).
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Insecticidal Activity
A study focused on the synthesis and insecticidal activity of novel pyrazole methanesulfonates, which include compounds structurally related to the specified methanesulfonamide. These compounds demonstrated insecticidal activity with low acute mammalian toxicity. The research highlights the potential of such compounds in agricultural applications (Finkelstein & Strock, 1997).
Chemical Behavior and Reactions
Another study reported on the protonation and rotational deceleration effects of related methanesulfonic acid derivatives, indicating significant implications for chemical synthesis and design of new molecular structures with specific behaviors (Furukawa et al., 2020).
Cholesterol Biosynthesis Inhibition
Methanesulfonamide derivatives have been evaluated for their ability to inhibit HMG-CoA reductase, an enzyme crucial for cholesterol biosynthesis. This research underscores the potential of these compounds in therapeutic applications related to cholesterol management (Watanabe et al., 1997).
Molecular Structure and Coordination
Molecular and Supramolecular Structures
Investigations into the molecular and supramolecular structures of methanesulfonamide derivatives have provided insights into their binding behaviors and potential for forming complex structures with metals, which could be useful in materials science and catalysis (Jacobs et al., 2013).
Coordination Chemistry
Studies on the coordination chemistry of pyrazol-1-yl methanesulfonates with tin and organotin compounds have elucidated their structural characteristics and biological activities. Such research has implications for the development of new materials and bioactive molecules (Li et al., 2010).
Propiedades
IUPAC Name |
N-[(3S,4R)-4-propan-2-yl-1-[3-(3,4,5-trimethylpyrazol-1-yl)propanoyl]pyrrolidin-3-yl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N4O3S/c1-11(2)15-9-20(10-16(15)19-25(6,23)24)17(22)7-8-21-14(5)12(3)13(4)18-21/h11,15-16,19H,7-10H2,1-6H3/t15-,16+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMDNJMPWDAJHJW-JKSUJKDBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)CCC(=O)N2CC(C(C2)NS(=O)(=O)C)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N(N=C1C)CCC(=O)N2C[C@H]([C@@H](C2)NS(=O)(=O)C)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{(3S*,4R*)-4-isopropyl-1-[3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoyl]-3-pyrrolidinyl}methanesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(3-ethyl-4-methoxyphenyl)sulfonyl]-1H-pyrazole](/img/structure/B5542668.png)
![1-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]-4-[2-(2-methyl-1H-imidazol-1-yl)ethyl]piperidine](/img/structure/B5542670.png)

![N'-[4-(methylthio)benzylidene]-3-nitrobenzohydrazide](/img/structure/B5542672.png)

![2-methoxy-5-{[(4-methyl-2-pyridinyl)amino]sulfonyl}-N-phenylbenzamide](/img/structure/B5542687.png)


![4-methyl-2-[2-(4-methyl-1-piperidinyl)-2-oxoethoxy]pyrimidine](/img/structure/B5542716.png)
![2-(3-fluorophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5542719.png)
![5,6-dimethyl-4-[(2-phenylethyl)thio]thieno[2,3-d]pyrimidine](/img/structure/B5542727.png)
![5,6-dimethyl-2-[(4-methyl-1-piperidinyl)carbonyl][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5542748.png)
![3,3-dimethyl-1-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}piperidine](/img/structure/B5542759.png)